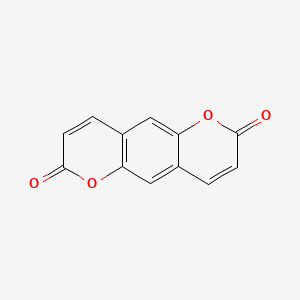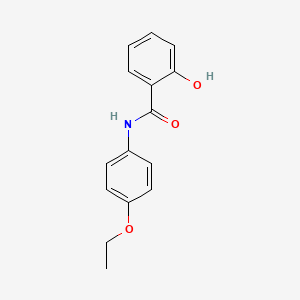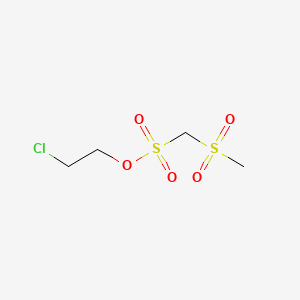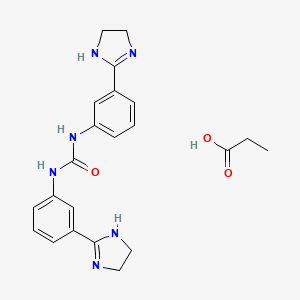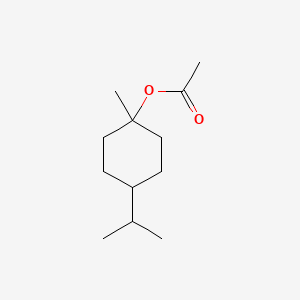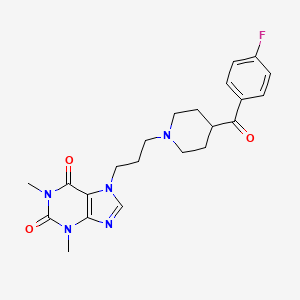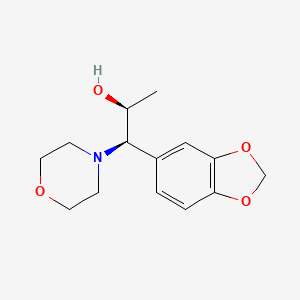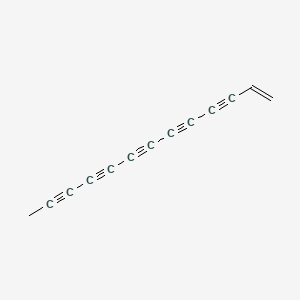
1-Tridecene-3,5,7,9,11-pentayne
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trideca-1-en-3, 5, 7, 9, 11-pentayne belongs to the class of organic compounds known as enynes. These are hydrocarbons containing an alkene and an alkyne group. Thus, trideca-1-en-3, 5, 7, 9, 11-pentayne is considered to be a hydrocarbon lipid molecule. Trideca-1-en-3, 5, 7, 9, 11-pentayne is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, trideca-1-en-3, 5, 7, 9, 11-pentayne is primarily located in the membrane (predicted from logP). Outside of the human body, trideca-1-en-3, 5, 7, 9, 11-pentayne can be found in a number of food items such as herbs and spices, tea, burdock, and fats and oils. This makes trideca-1-en-3, 5, 7, 9, 11-pentayne a potential biomarker for the consumption of these food products.
Tridec-1-ene-3,5,7,9,11-pentayne is an enyne.
Aplicaciones Científicas De Investigación
Polyacetylenes in Plants
1-Tridecene-3,5,7,9,11-pentayne, a polyacetylene, has been identified in immature seeds of safflower (Carthamus tinctorius L.) along with other polyacetylenes. These compounds have been studied for changes in their content during the maturation of plants, providing insights into plant biochemistry and potential applications in agriculture and phytomedicine (Ichihara & Noda, 1975).
Homologation Method in Organic Chemistry
In the field of organic chemistry, homologation methods are used to prepare multi-substituted pentacenes, including derivatives of this compound. This methodology is essential for synthesizing various organic compounds, particularly in the development of new materials and compounds for electronic and industrial applications (Takahashi et al., 2006).
Insecticidal Properties
Research on polyacetylene derivatives from Rudbeckia hirta, including this compound, has revealed their insecticidal properties. These compounds have been examined for their effectiveness against mosquito larvae under various light conditions, offering potential applications in pest control and environmental management (Guillet et al., 1997).
Electronic and Optical Properties
In the field of electronics, studies on pentacene and its derivatives, including this compound, focus on their electronic and optical properties. This research is crucial for developing new organic electronic materials, particularly for applications in organic thin film transistors and other electronic devices (Jones & Lin, 2017).
Propiedades
Número CAS |
2060-59-5 |
|---|---|
Fórmula molecular |
C13H6 |
Peso molecular |
162.19 g/mol |
Nombre IUPAC |
tridec-1-en-3,5,7,9,11-pentayne |
InChI |
InChI=1S/C13H6/c1-3-5-7-9-11-13-12-10-8-6-4-2/h3H,1H2,2H3 |
Clave InChI |
KKBHBCOJHHCOCL-UHFFFAOYSA-N |
SMILES |
CC#CC#CC#CC#CC#CC=C |
SMILES canónico |
CC#CC#CC#CC#CC#CC=C |
Otros números CAS |
2060-59-5 81900-91-6 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



